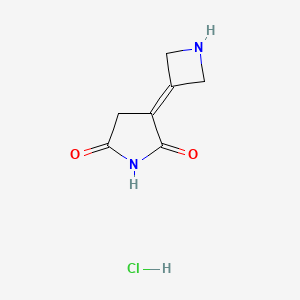

3-(氮杂环丁-3-亚甲基)吡咯烷-2,5-二酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

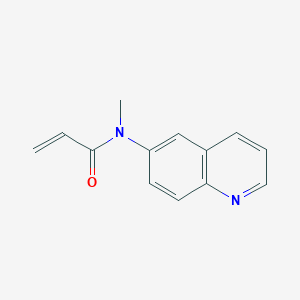

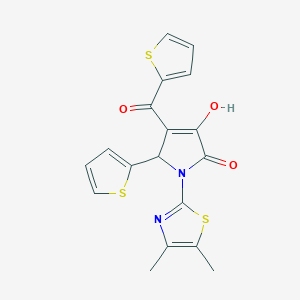

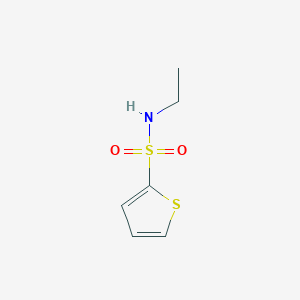

The compound "3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride" is a heterocyclic molecule that features both azetidine and pyrrolidine rings. This structure is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing cycle, is known for its presence in β-lactam antibiotics, while the pyrrolidine ring, a five-membered nitrogen-containing cycle, is a common motif in natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the ylide-based aza-Payne rearrangement of 2,3-aziridin-1-ols, which under basic conditions, leads to the formation of epoxy amines. These intermediates can then undergo nucleophilic attack by a ylide to form a bis-anion, which upon a 5-exo-tet ring-closure yields the desired pyrrolidine . Another method utilizes 3-hydroxy-4-pyrones as precursors to form highly substituted azabicyclo[3.2.1]octanes, which can be further manipulated to create pyrrolidine structures . Additionally, 2-azetidinone-tethered azomethine ylides can be rearranged under acidic conditions to produce functionalized pyrrolizidine systems, which share structural similarities with pyrrolidine-2,5-diones .

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a lactam (cyclic amide) moiety, which is a key feature for biological activity. The stereochemistry of these compounds is crucial, as demonstrated by the asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones, where a chiral ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition introduces a spiro-heteroquaternary stereogenic center .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, 3-pyrrole-substituted 2-azetidinones can be synthesized using iodine-catalyzed reactions under microwave irradiation, which is a green and practical method that preserves the optical purity of the substrates . The p-toluene sulphonic acid-catalyzed reaction of azetidine-2,3-diones with hydroxyprolines is another example, leading to the synthesis of novel 3-(pyrrol-1-yl)-azetidin-2-ones with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their functional groups and stereochemistry. The synthesis and structural determination of these compounds often involve advanced techniques such as NMR spectroscopy and mass spectrometry to confirm their structures . The reactivity of these compounds can be further explored through cycloaddition reactions, as seen in the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives, which can be transformed into azetidin-2-ones, serving as building blocks for carbapenem nuclei .

科学研究应用

合成与化学性质

- 3-(氮杂环丁-3-亚甲基)吡咯烷-2,5-二酮;盐酸盐及其衍生物参与复杂的化学反应。例如,与环状仲胺和氢溴酸的反应导致形成稳定的环戊烯基-4H-1,3-二噁英氢溴酸盐,展示了其反应性和生成新化合物的潜力 (Šafár̆ 等人,2000)。

抗菌和抗真菌应用

- 从 3-芳基亚烷基-1-苯基-吡咯烷-2,5-二酮(如 3-(氮杂环丁-3-亚甲基)吡咯烷-2,5-二酮;盐酸盐)合成的螺[吡咯烷-2,3'-恶唑吲哚]已针对抗菌、抗真菌、抗疟疾和抗结核活性进行了评估,表明其在开发新型抗菌剂方面的效用 (Haddad 等人,2015)。

合成中的催化应用

- 该化合物已用于不对称合成的催化反应中。这包括对映体纯的羟脯氨酸的 p-甲苯磺酸催化反应,导致合成新型 3-(吡咯-1-基)-氮杂环丁-2-酮,证明了其在手性合成中的作用 (Yadav 等人,2022)。

抗增殖活性

- 通过氮杂甲叉与 3-(氮杂环丁-3-亚甲基)吡咯烷-2,5-二酮;盐酸盐衍生物的环加成合成的新的螺-吡咯烷/吡咯嗪衍生物已显示出对各种人癌细胞的潜在抗增殖活性,表明其在癌症研究中的潜力 (Almansour 等人,2014)。

抗菌性能

- 与 3-(氮杂环丁-3-亚甲基)吡咯烷-2,5-二酮;盐酸盐在结构上相关的吡咯烷-2,5-二酮的某些衍生物已显示出对选定的细菌和真菌物种具有中等抗菌活性,有助于探索新的抗菌剂 (Fondjo 等人,2021)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

3-(azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h8H,1-3H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFKXNYIAJXQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2CNC2)C(=O)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)